molecular formula C25H27N5O4S B1193564 Apatinib Mesylate CAS No. 1218779-75-9

Apatinib Mesylate

カタログ番号 B1193564
CAS番号: 1218779-75-9
分子量: 493.582
InChIキー: FYJROXRIVQPKRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apatinib Mesylate, also known as YN968D1, is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor with potential antiangiogenic and antineoplastic activities . It selectively inhibits the vascular endothelial growth factor receptor 2 (VEGFR2), which is indicated for the treatment of metastatic gastric carcinoma .


Molecular Structure Analysis

The molecular structure of Apatinib Mesylate has been determined by single-crystal X-ray diffraction . The properties of these solvates were fully characterized by powder X-ray diffraction, dynamic vapor sorption, differential scanning calorimetry, and thermogravimetric analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Apatinib Mesylate have been characterized by powder X-ray diffraction, dynamic vapor sorption, differential scanning calorimetry, and thermogravimetric analysis .

科学的研究の応用

Safety And Hazards

Apatinib Mesylate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJROXRIVQPKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153427
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apatinib

CAS RN

1218779-75-9
Record name Apatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOCERANIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
632
Citations
L Yang, H Zhu, P Luo, S Chen, Y Xu… - OncoTargets and …, 2018 - Taylor & Francis
… Apatinib mesylate tablet (Apatinib) is a new generation of oral small molecule anti-… Therefore, in our study, apatinib mesylate tablet was used as the main drug to treat patients with Stage …
Number of citations: 12 www.tandfonline.com
SB Kou, ZY Lin, BL Wang, JH Shi… - Journal of Biomolecular …, 2021 - Taylor & Francis
Apatinib mesylate (APM), a novel tyrosine kinase inhibitor, has been applied in treating various cancers. In the present study, the binding mechanism of APM with bovine serum albumin …
Number of citations: 13 www.tandfonline.com
B Zhu, Q Zhang, G Ren, X Mei - Crystal Growth & Design, 2017 - ACS Publications
Two types of solvates for the antiangiogenesis drug apatinib mesylate were obtained, and their crystal structures were determined by single-crystal X-ray diffraction. The properties of …
Number of citations: 23 pubs.acs.org
ZZ Song, LF Zhao, J Zuo, ZS Fan, L Wang… - OncoTargets and …, 2020 - Taylor & Francis
… This study was a retrospective analysis of apatinib mesylate … included: 1) administration of apatinib mesylate as third- or … subsequently received treatment with apatinib mesylate; 3) age …
Number of citations: 18 www.tandfonline.com
JY Liu, BR Zhu, YD Wang, X Sun - International Journal of Clinical …, 2020 - Springer
Objective The aim of this study was to investigate the efficacy and safety of Apatinib mesylate in the treatment of metastatic osteosarcoma patients who progressed after standard …
Number of citations: 14 link.springer.com
B Zhu, JR Wang, G Ren, X Mei - Crystal Growth & Design, 2016 - ACS Publications
Apatinib mesylate (ATM) is an orally administrated anticancer agent for the treatment of advanced gastric cancer. Single-crystal structures of four ATM solid forms, including two …
Number of citations: 21 pubs.acs.org
L Pesco Koplowitz, B Koplowitz, CH Park, AN McGinn - 2017 - ascopubs.org
e14049 Background: Apatinib Mesylate (YN968D1) is a selective inhibitor of VEGFR-2 being developed for the treatment of advanced gastric cancer. Objectives: 1. Evaluate single- and …
Number of citations: 1 ascopubs.org
J Zhao, H Yu, T Han, W Wang, W Tong, X Zhu - Age (years old), 2019 - jbuon.com
… In conclusion, recombinant human endostatin combined with apatinib mesylate given to patients with middle and advanced NSCLC not only improves their immunologic competence, …
Number of citations: 9 jbuon.com
P Fang, L Zhang, X Zhang, J Yu, J Sun, Q Jiang… - Scientific Reports, 2019 - nature.com
… Apatinib Mesylate alone or combined with chemotherapeutic agents, and all of these suggest that Apatinib Mesylate … effects of Apatinib Mesylate alone and Apatinib Mesylate combined …
Number of citations: 7 www.nature.com
ZR Yang, ZG Chen, XM Du, Y Li - Frontiers in Oncology, 2020 - frontiersin.org
Objective Malignant peritoneal mesothelioma (MPM) is a rare malignancy with few effective molecular therapies. In this study, we evaluated the anti-tumor activity and safety of apatinib, …
Number of citations: 5 www.frontiersin.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。